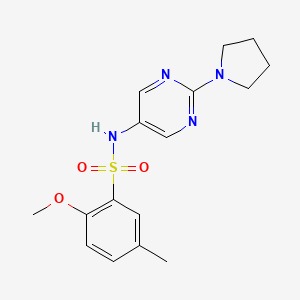

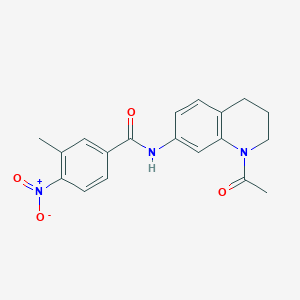

2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, a pyrimidine ring, a benzenesulfonamide group, and a methoxy group. Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine and pyrimidine rings likely contribute to the three-dimensional shape of the molecule due to their non-planarity . The orientation of the substituents can also affect the molecule’s biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the pyrrolidine ring might undergo reactions at the nitrogen atom, and the pyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyrrolidine and pyrimidine rings might affect its solubility, polarity, and stability .科学研究应用

Antifibrotic Therapeutics

Pyrimidine derivatives, such as the compound , have been studied for their antifibrotic activities . These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel antifibrotic drugs . This application is particularly relevant in the treatment of diseases like liver fibrosis, where the reduction of collagen deposition is crucial.

Antimicrobial Agents

The pyrimidine moiety is known to exhibit a wide range of pharmacological activities, including antimicrobial properties . Research into the compound’s effectiveness against various bacterial strains could lead to the development of new antimicrobial medications, addressing the growing concern of antibiotic resistance.

Antiviral Research

Similarly, pyrimidine derivatives have shown promise as antiviral agents . The compound’s potential to inhibit viral replication could be explored further, contributing to the fight against viral infections and diseases.

Antitumor Activity

The structural features of pyrimidine make it a candidate for antitumor drug development . Studies could focus on the compound’s efficacy in inhibiting tumor growth and its possible mechanisms of action, which could lead to new cancer therapies.

Pharmacological Synthesis

The compound’s structure allows for the synthesis of novel heterocyclic compounds with potential biological activities. It serves as a building block in medicinal chemistry for creating libraries of compounds that can be screened for various pharmacological activities .

Chemical Biology

In chemical biology, the compound can be used to study the interaction between small molecules and biological systems . Its ability to bind to specific enzymes or receptors can provide insights into the molecular basis of diseases .

Drug Discovery

Given its diverse pharmacological activities, the compound is valuable in drug discovery efforts. It can be part of high-throughput screening campaigns to identify lead compounds for further development into therapeutic drugs .

Molecular Modeling

The compound’s structure can be used in computational studies to predict its binding affinity to various targets. Molecular modeling can help in understanding its potential as a drug candidate and in designing derivatives with enhanced activity .

作用机制

属性

IUPAC Name |

2-methoxy-5-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-12-5-6-14(23-2)15(9-12)24(21,22)19-13-10-17-16(18-11-13)20-7-3-4-8-20/h5-6,9-11,19H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQQNDNZVGDBIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-(2-oxo-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl)azetidine-1-carboxylate](/img/structure/B2855245.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide](/img/structure/B2855255.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2855261.png)

![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)

![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2855264.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855265.png)

![2-amino-1-(4-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2855267.png)